2',3'-Dideoxyuridine-5'-O-monothiophosphate is a modified nucleoside derivative that plays a significant role in molecular biology and medicinal chemistry. This compound is particularly notable for its potential applications in antiviral research, especially against retroviruses such as human immunodeficiency virus. The compound's structure includes a dideoxyribose sugar, which lacks the 2' and 3' hydroxyl groups, making it a potent inhibitor of nucleic acid synthesis.
The chemical is classified under nucleoside phosphates and is identified by its CAS number, 1266500-91-7. It has the empirical formula and a molar mass of approximately 308.25 g/mol . The compound can be sourced from various chemical suppliers specializing in biochemicals and nucleoside derivatives.
The synthesis of 2',3'-dideoxyuridine-5'-O-monothiophosphate typically involves the following steps:
Specific methodologies may include the use of phosphoramidite chemistry or other coupling reactions that facilitate the attachment of phosphate groups to the nucleoside backbone .
The molecular structure of 2',3'-dideoxyuridine-5'-O-monothiophosphate features:
The structural formula can be represented as follows:
This unique configuration contributes to its biological activity, particularly its ability to terminate DNA chain elongation during replication processes .
2',3'-Dideoxyuridine-5'-O-monothiophosphate undergoes several chemical reactions:
These reactions are crucial for understanding how this compound can be utilized in biochemical assays and therapeutic applications .
The mechanism of action of 2',3'-dideoxyuridine-5'-O-monothiophosphate primarily involves its role as a chain terminator during DNA synthesis. When incorporated into growing DNA strands by viral reverse transcriptase or cellular polymerases, it prevents further elongation due to the absence of the necessary hydroxyl groups on the sugar moiety.
This action effectively halts viral replication, making it a valuable tool in antiviral therapies aimed at retroviruses like human immunodeficiency virus. Studies have shown that while the parent compound exhibits limited activity, its phosphorylated derivatives demonstrate enhanced potency against viral enzymes .
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 308.25 g/mol |
CAS Number | 1266500-91-7 |
Solubility | Soluble in water |
These properties are essential for determining suitable conditions for storage and application in laboratory settings .
2',3'-Dideoxyuridine-5'-O-monothiophosphate has several significant applications in scientific research:
Research continues to explore its efficacy in combination therapies and its role in developing novel antiviral drugs .
Thiophosphate modifications involve substituting one or more non-bridging oxygen atoms in the phosphate group of nucleosides with sulfur. This substitution profoundly alters chemical and biological properties. In 2',3'-dideoxyuridine-5'-O-monothiophosphate, the thiophosphate group at the 5'-position confers nuclease resistance due to the sulfur atom’s ability to sterically and electronically hinder enzymatic cleavage [9]. Simultaneously, the absence of 2'- and 3'-hydroxyl groups in the dideoxyribose sugar prevents phosphodiester bond formation during DNA synthesis, enforcing chain termination—a critical antiviral mechanism [1] [9].
The electronic perturbation introduced by sulfur increases lipophilicity and alters charge distribution across the phosphate backbone. This enhances membrane permeability relative to native nucleotides, though prodrug strategies remain essential for therapeutic delivery [5] [9]. Additionally, thiophosphates exhibit metal ion coordination distinct from phosphates, potentially influencing interactions with polymerase active sites or metal-dependent cellular enzymes [9].
Table 1: Key Structural Modifications in Dideoxynucleoside Analogs
Compound | Modification Site | Functional Role |
---|---|---|
ddUTP | 3'-OH removal | DNA chain termination |
ddATP-α-S (N-8009) | 5'-thiophosphate | Nuclease resistance |
5'-Cl-dA | 5'-chloro substitution | Internal standard in HPLC assays |
5'-O-phosphonomethyl-ddU | 5'-CH₂PO₃H₂ | Bypasses kinase dependency |
piv₂-ddUMP | Bis-pivaloyloxymethyl prodrug | Enhances cellular uptake |
The exploration of 2',3'-dideoxynucleosides began with the discovery of dideoxyadenosine (ddA) and dideoxyinosine (ddI) as inhibitors of HIV reverse transcriptase in the late 1980s [1]. Early analogs like zidovudine (AZT) and zalcitabine (ddC) demonstrated clinical efficacy but faced limitations: metabolic instability, dose-dependent toxicity, and the emergence of resistant viral strains [1] [8]. This spurred efforts to optimize dideoxynucleoside scaffolds, leading to uridine derivatives such as 2',3'-dideoxyuridine (ddU).
Despite ddU’s in vitro antiviral potential, its clinical utility was limited by poor intracellular phosphorylation—a consequence of low substrate affinity for thymidine kinase [5]. This "kinase bottleneck" redirected research toward pre-phosphorylated analogs, culminating in the synthesis of ddU monophosphate derivatives [5] [8]. Patent US4681933A (1987) disclosed 5-substituted-ddU analogs (e.g., 5-ethyl, 5-azido) with enhanced antiviral profiles, highlighting the role of C5 modifications in modulating lipophilicity and target affinity [8]. Concurrently, analytical advancements—such as HPLC/UV and LC/MS/MS methods—enabled precise quantification of metabolites like fluoro-dideoxyadenosine (F-ddA), informing structure-activity relationship (SAR) studies [1].
Table 2: Milestones in Dideoxynucleoside Antiviral Development
Time Period | Key Advancement | Impact |
---|---|---|
Late 1980s | AZT/ddC FDA approval for HIV | First-generation chain terminators |
1987 | US4681933A: 5-substituted-ddU analogs | Expanded SAR for uridine derivatives |
1990 | 5'-phosphonomethyl-ddN synthesis [3] | Prodrug strategies to bypass kinases |
1992 | piv₂-ddUMP as membrane-permeable nucleotide [5] | Solved cellular uptake of phosphorylated analogs |
2010s | Thiophosphate-ddN commercialization [9] | Nuclease-stable reagents for virology |
The design of 2',3'-dideoxyuridine-5'-O-monothiophosphate addresses two interconnected challenges: (1) the kinase-dependent activation of dideoxynucleosides and (2) the metabolic instability of monophosphates in biological systems.
Metabolic Bypass Strategy
Native ddU fails to undergo intracellular phosphorylation to its active triphosphate form due to inefficient recognition by nucleoside kinases [5]. Thiophosphate modification at the 5'-position provides a pre-phosphorylated entity that circumvents this bottleneck. Once internalized, thiophosphate analogs undergo stepwise enzymatic conversion to di- and triphosphates by nucleotide kinases, enabling incorporation into viral DNA by reverse transcriptase [5] [9]. This strategy proved effective in tk⁻ CEM cells (thymidine kinase-deficient), where piv₂-ddUMP—a prodrug of ddUMP—yielded active triphosphate metabolites and inhibited HIV-1 replication (ED₅₀: 2.5–4.75 μM) [5].
Stability and Targeting Enhancements
The thiophosphate linkage confers resistance to phosphatases and phosphodiesterases, extending intracellular half-life [9]. This contrasts with early 5'-O-phosphonomethylated ddU analogs, which showed negligible anti-HIV activity due to rapid hydrolysis or poor membrane permeability [3]. Additionally, thiophosphate-modified ddUTP serves as a chain-terminating substrate for viral polymerases with >90% efficiency compared to unmodified analogs, as validated in sequencing and antiviral assays [9].
Prodrug Delivery Systems
To enhance cellular uptake, lipophilic prodrugs like bis(pivaloyloxymethyl) ddUMP (piv₂-ddUMP) mask the thiophosphate’s negative charge. Intracellular esterases cleave the pivaloyl groups, releasing free thiophosphate-ddU for activation [5]. Similar approaches using 5'-O-carbonate prodrugs of lamivudine demonstrated 3–6× increased anti-HBV activity, validating the prodrug strategy for dideoxynucleotide delivery [4].
Table 3: Comparative Analysis of ddUMP Prodrug Strategies
Prodrug Type | Example | Advantage | Limitation |
---|---|---|---|
Bis(acyloxymethyl) esters | piv₂-ddUMP [5] | High cellular uptake | Enzymatic activation variability |
5'-O-carbonates | 3TC-Etha [4] | 6× ↑ anti-HBV activity vs. parent | Stability in plasma |
Phosphonomethyl | 5'-O-CH₂PO₃H₂ [3] | Bypasses kinases | Low anti-HIV activity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2